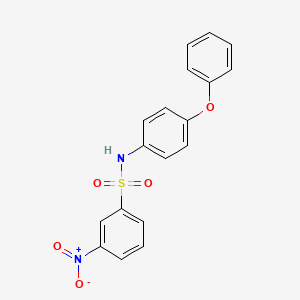
5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various scientific research fields. In medical research, it has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In agricultural research, it has been shown to have herbicidal activity against certain weed species. In materials science, it has been shown to have potential applications in the development of organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed to exert its anticancer properties by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been suggested that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can cause a reduction in cell viability and induce cell cycle arrest in cancer cells. It has also been shown to have herbicidal activity by inhibiting the growth of weed species. However, the compound has not been extensively studied for its biochemical and physiological effects in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its relatively simple synthesis method and high yield. However, its limited solubility in water and organic solvents can pose a challenge in certain experiments. Additionally, its potential toxicity and lack of extensive in vivo studies may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One direction is to further investigate its potential anticancer properties and explore its mechanism of action in vivo. Another direction is to explore its potential applications in materials science, particularly in the development of organic semiconductors. Additionally, further research is needed to explore its potential herbicidal activity and its effects on non-target organisms.
Métodos De Síntesis
The synthesis of 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves a multistep process that includes the reaction of 3-methoxybenzaldehyde with propargyl bromide, followed by the reaction of the resulting compound with sodium azide. The final step involves the reaction of the resulting compound with ethyl chloroformate. The yield of the synthesis method is approximately 50%, and the purity of the compound can be increased through recrystallization.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)12-11(13(17)18)14-15-16(12)9-5-4-6-10(7-9)19-3/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXFICAFGNAZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)

![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)
![2,2',2'',2'''-{1,4-phenylenebis[2,1,3-imidazolidinetriylbis(methylene)]}tetraphenol](/img/structure/B5090070.png)
![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
![N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)
![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5090103.png)

![N-(3,4-dimethylphenyl)-2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5090124.png)

